molecular formula C20H20N4O2 B7135057 N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide

N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B7135057
M. Wt: 348.4 g/mol
InChI Key: PWDZMBPVRXUYKK-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-24-14-16(9-10-19(24)25)23-20(26)17-7-3-4-8-18(17)22-13-15-6-5-11-21-12-15/h3-12,14,22H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDZMBPVRXUYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)C2=CC=CC=C2NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 3-aminopyridine, which undergoes alkylation to introduce the ethyl group at the 1-position.

    Oxidation: The ethylated pyridine derivative is then oxidized to form the 6-oxo group.

    Amide Formation: The oxidized pyridine derivative is reacted with 2-(pyridin-3-ylmethylamino)benzoic acid to form the final benzamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the pyridine ring.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-2-ylmethylamino)benzamide: Similar structure with a different position of the pyridine ring.

    N-(1-methyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-(1-ethyl-6-oxopyridin-3-yl)-2-(pyridin-3-ylmethylamino)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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